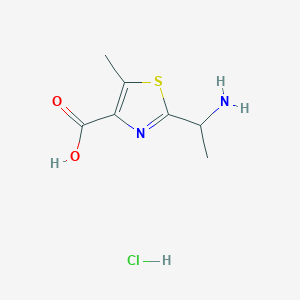

2-(1-氨基乙基)-5-甲基噻唑-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

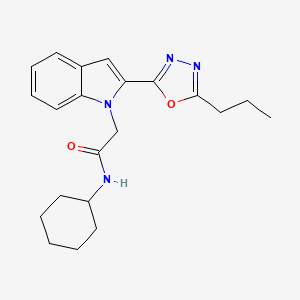

The compound “2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride” is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are often used in medicinal chemistry due to their bioactive properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .科学研究应用

Antibacterial Activity

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride has been investigated for its antibacterial properties. In a study, it exhibited promising activity against gram-positive bacteria such as Staphylococcus epidermidis and gram-negative bacteria like Pseudomonas aeruginosa. The compound’s minimum inhibitory concentration (MIC) values were found to be effective against multidrug-resistant clinical isolates .

Antifungal Potential

This compound also demonstrates antifungal activity. Specifically, it showed maximum sensitivity against Candida glabrata (ATCC 62934) and Candida albicans (ATCC 60387). Its antifungal efficacy surpassed that of the reference drug nystatin in certain cases .

Molecular Docking Studies

Researchers have explored the interactions of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride with target enzymes. In particular, it exhibited strong binding affinity with UDP-N-acetylmuramate/l-alanine ligase. This suggests its potential as an antagonist against this enzyme .

Medicinal Chemistry Applications

Schiff bases, including compounds like 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride, play a crucial role in medicinal chemistry. They are utilized as starting materials for synthesizing diverse heterocyclic analogs with various therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, and anti-inflammatory agents .

Drug Construction

Piperidine-containing compounds, such as those derived from 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride, are essential building blocks for drug development. Their synthesis has been widely explored due to their medicinal significance .

Metal-Free Synthesis

The compound’s formation via C–C bond cleavage, promoted by I2 and TBHP, underscores its mild and metal-free reaction conditions. This property makes it attractive for synthetic applications .

作用机制

未来方向

属性

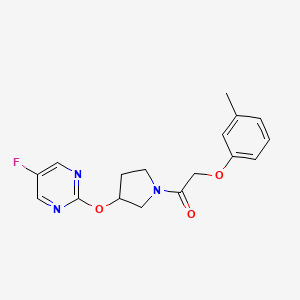

IUPAC Name |

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;/h3H,8H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNGAWIQTOVLMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594193.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2594194.png)

![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)

![(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B2594201.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)

![benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2594207.png)